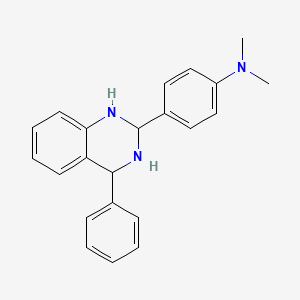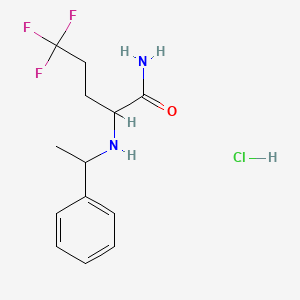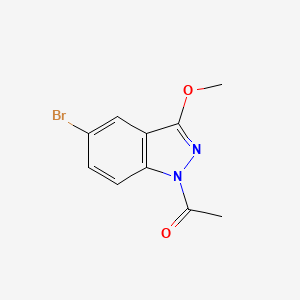
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is an organic compound with the chemical formula C10H8BrN3O. It is a white solid primarily used as an intermediate in organic synthesis to prepare other indazole compounds . This compound is part of the indazole family, which is known for its broad range of chemical and biological properties.
Preparation Methods
The synthesis of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone typically involves several steps:
Starting Material: The synthesis begins with indazole, which is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.
Intermediate Formation: The 6-bromoindazole is then reacted with a basic substance to obtain 5-bromoindazole.
Final Product: Finally, 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound.
Chemical Reactions Analysis
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include bases (for substitution) and oxidizing or reducing agents (for oxidation and reduction).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other indazole derivatives, which have various applications in organic chemistry.
Biology and Medicine: Indazole derivatives, including this compound, are studied for their potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a building block for more complex chemical structures.
Mechanism of Action
The exact mechanism of action of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: Similar in structure but lacks the methoxy group.
1-(5-Bromo-2-methyl-indazol-3-yl)ethanone: Contains a methyl group instead of a methoxy group.
The presence of the methoxy group in this compound may influence its chemical reactivity and biological activity, making it unique compared to other similar compounds .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
1-(5-bromo-3-methoxyindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-3-7(11)5-8(9)10(12-13)15-2/h3-5H,1-2H3 |
InChI Key |
CWJBRKZOVKXUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



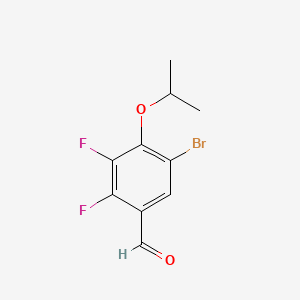
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
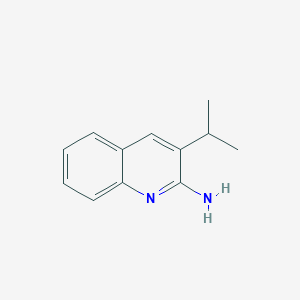
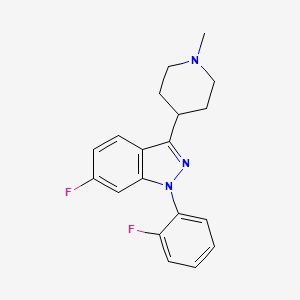
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
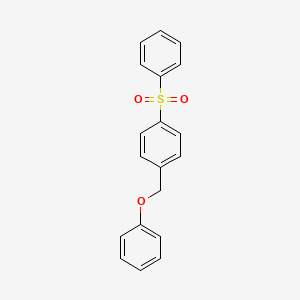
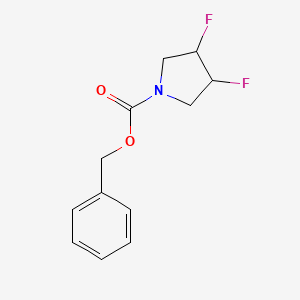
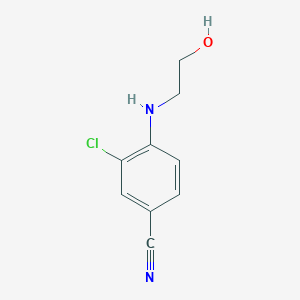
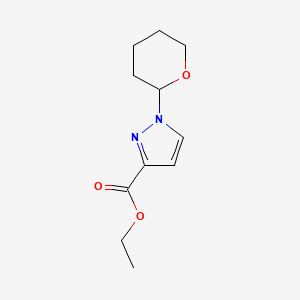
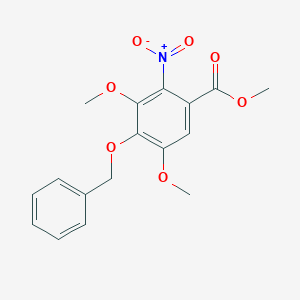
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
